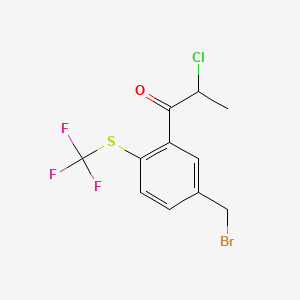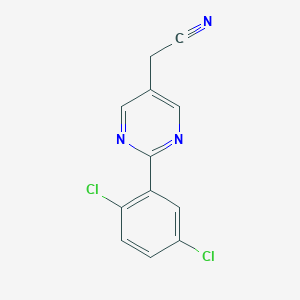
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O2S and a molecular weight of 357.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one with bromine in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields.
Análisis De Reacciones Químicas
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidative conditions can convert the compound into corresponding ketones or carboxylic acids, depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethylthio group can influence the reactivity and selectivity of the compound by stabilizing intermediates through electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound also contains a bromine atom and an ether group but lacks the trifluoromethylthio group, making it less versatile in certain reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has a similar bromine and trifluoromethyl group but differs in its alcohol functionality, leading to different reactivity and applications.
The presence of the trifluoromethylthio group in this compound imparts unique electronic properties, making it more reactive and suitable for a broader range of chemical transformations .
Propiedades
Fórmula molecular |
C12H12BrF3O2S |
|---|---|
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
1-bromo-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
Clave InChI |
OHACUIAYYUCAKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)



